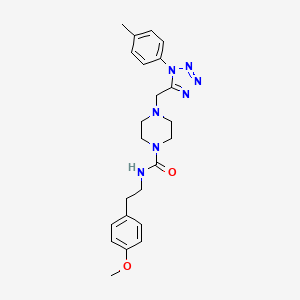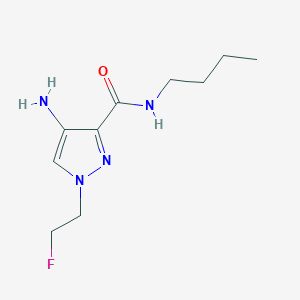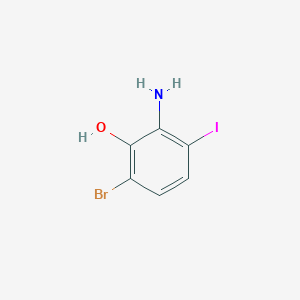
2-Amino-6-bromo-3-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-3-iodophenol is an organic compound with the molecular formula C6H5BrINO. It has a molecular weight of 313.92 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-6-bromo-3-iodophenol is 1S/C6H5BrINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Amino-6-bromo-3-iodophenol is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-Amino-6-bromo-3-iodophenol serves as a precursor in various chemical synthesis processes. Its reactivity has been explored in the development of chemoselective carbonylation reactions. For instance, palladium-catalyzed carbonylation of aminophenols with iodoarenes demonstrates the compound's utility in synthesizing esters and amides under different conditions, highlighting its versatility in organic synthesis (Tongyu Xu & H. Alper, 2014).
Environmental Studies and Toxicology
While direct studies on 2-Amino-6-bromo-3-iodophenol are limited, research on structurally related compounds such as 2,4,6-Tribromophenol has provided insights into the environmental presence and toxicological effects of brominated phenols. These studies are crucial for understanding the environmental impact and potential health risks associated with the use and degradation of brominated flame retardants and related substances (C. Koch & B. Sures, 2018).
Corrosion Inhibition
2-Amino-6-bromo-3-iodophenol-related compounds have been investigated for their corrosion inhibition properties on metal surfaces. Quantum chemical parameters and molecular dynamics simulations have been employed to assess the effectiveness of thiazole and thiadiazole derivatives in protecting iron metal from corrosion, demonstrating the potential of 2-Amino-6-bromo-3-iodophenol derivatives in industrial applications (S. Kaya et al., 2016).
Biochemical Applications
Research into the biochemical interactions and enzymatic activity related to aminophenols, such as 2-Amino-6-bromo-3-iodophenol, has expanded our understanding of enzymatic reactions. Studies on enzymes like 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, which is responsible for the aromatic ring cleavage of 2-aminophenol, provide insights into microbial degradation pathways and potential biotechnological applications in environmental remediation (U. Lendenmann & J. Spain, 1996).
Molecular Interaction and Material Science
Studies on 2-Amino-6-bromo-3-iodophenol derivatives have also contributed to the field of material science and molecular interaction. Research focusing on noncovalent interactions within molecular structures, such as halogen bonding and hydrogen bonding, informs the design of new materials and enhances our understanding of molecular dynamics and stability (S. Saha & G. N. Sastry, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, which indicate harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-amino-6-bromo-3-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPOLDYOBBHDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)
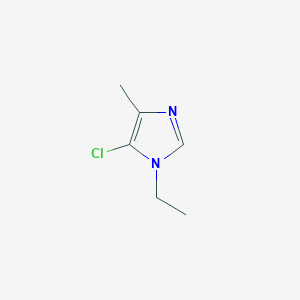
![N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2662442.png)
![N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2662444.png)

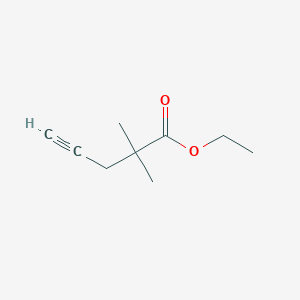

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662452.png)
![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)
